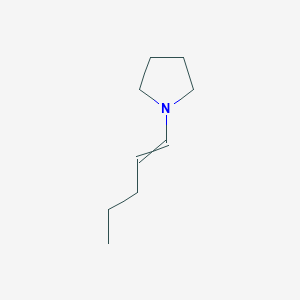![molecular formula C20H20N2NaO8S+ B227718 Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid CAS No. 14052-68-7](/img/structure/B227718.png)
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid is a compound that has been extensively studied in scientific research. It is also known as N-(4-(4-(4-(3-Carboxypropanoylamino)phenyl)sulfonylanilino)-4-oxobutyl)-L-glutamic acid. This compound is a derivative of the amino acid glutamate and has been found to have various biochemical and physiological effects.
Mécanisme D'action
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and inhibits the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of glutamate-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has various biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity. It has also been found to inhibit the development of kindling, which is a model of epilepsy. Furthermore, it has been found to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has several advantages for lab experiments. It is a highly specific antagonist of the NMDA receptor and does not interact with other glutamate receptors. It is also water-soluble, which makes it easy to administer in experiments. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
For the study of this compound include studying its effects on other glutamate receptors and in other models of neurological disorders.
Méthodes De Synthèse
The synthesis of Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid involves the reaction between N-(4-(4-aminophenyl)sulfonylphenyl)butanamide and L-glutamic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has been extensively studied in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of glutamate receptors. This compound has been used to study the effects of glutamate on synaptic transmission and plasticity. It has also been used to study the role of glutamate receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
14052-68-7 |
|---|---|
Nom du produit |
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
Formule moléculaire |
C20H20N2NaO8S+ |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O8S.Na/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)31(29,30)16-7-3-14(4-8-16)22-18(24)10-12-20(27)28;/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28);/q;+1 |
Clé InChI |
ZNZHHVLKUHDNQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O.[Na+] |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+] |
Synonymes |
4,4'-disuccinoylaminodiphenyl sulfone DDS-DSA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)



![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)